![molecular formula C19H18BrNO6S B3462428 2-OXO-2-PHENYLETHYL 4-BROMO-3-(MORPHOLINOSULFONYL)BENZOATE](/img/structure/B3462428.png)
2-OXO-2-PHENYLETHYL 4-BROMO-3-(MORPHOLINOSULFONYL)BENZOATE
Overview
Description
2-OXO-2-PHENYLETHYL 4-BROMO-3-(MORPHOLINOSULFONYL)BENZOATE is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-OXO-2-PHENYLETHYL 4-BROMO-3-(MORPHOLINOSULFONYL)BENZOATE typically involves multiple steps, starting from readily available starting materials. One common route involves the bromination of a benzoate derivative, followed by the introduction of the morpholinosulfonyl group. The final step involves the coupling of the 2-oxo-2-phenylethyl group to the brominated benzoate.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-OXO-2-PHENYLETHYL 4-BROMO-3-(MORPHOLINOSULFONYL)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups to their reduced forms.
Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2-OXO-2-PHENYLETHYL 4-BROMO-3-(MORPHOLINOSULFONYL)BENZOATE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It may be used in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of 2-OXO-2-PHENYLETHYL 4-BROMO-3-(MORPHOLINOSULFONYL)BENZOATE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in biological pathways. The specific pathways involved depend on the context of its use, such as in medicinal chemistry or biological research.
Comparison with Similar Compounds
Similar Compounds
2-OXO-2-PHENYLETHYL 4-(MORPHOLINOSULFONYL)BENZOATE: Lacks the bromine atom, which may affect its reactivity and applications.
2-OXO-2-PHENYLETHYL 3-(4-MORPHOLINYL SULFONYL)BENZOATE: Similar structure but with different substitution patterns on the benzoate ring.
Uniqueness
2-OXO-2-PHENYLETHYL 4-BROMO-3-(MORPHOLINOSULFONYL)BENZOATE is unique due to the presence of the bromine atom, which can be a site for further functionalization. This makes it a versatile intermediate in organic synthesis and a valuable compound for various applications.
Properties
IUPAC Name |
phenacyl 4-bromo-3-morpholin-4-ylsulfonylbenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrNO6S/c20-16-7-6-15(12-18(16)28(24,25)21-8-10-26-11-9-21)19(23)27-13-17(22)14-4-2-1-3-5-14/h1-7,12H,8-11,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYOYKECBFMKPCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)OCC(=O)C3=CC=CC=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrNO6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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